4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1894307-04-0
VCID: VC4230674
InChI: InChI=1S/C12H20N4O/c1-2-16-11(13)10(9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3
SMILES: CCN1C(=C(C=N1)C(=O)N2CCCCCC2)N
Molecular Formula: C12H20N4O
Molecular Weight: 236.319

4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine

CAS No.: 1894307-04-0

Cat. No.: VC4230674

Molecular Formula: C12H20N4O

Molecular Weight: 236.319

* For research use only. Not for human or veterinary use.

4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine - 1894307-04-0

Specification

CAS No. 1894307-04-0
Molecular Formula C12H20N4O
Molecular Weight 236.319
IUPAC Name (5-amino-1-ethylpyrazol-4-yl)-(azepan-1-yl)methanone
Standard InChI InChI=1S/C12H20N4O/c1-2-16-11(13)10(9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3
Standard InChI Key KIMLIHRFDFZXHY-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)C(=O)N2CCCCCC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole core substituted at the 1-position with an ethyl group and at the 5-position with an amine. A carbonyl-linked azepane ring (a seven-membered nitrogen-containing heterocycle) is attached at the 4-position. This configuration introduces steric and electronic effects that influence its reactivity and binding affinity. The IUPAC name, (5-amino-1-ethylpyrazol-4-yl)(azepan-1-yl)methanone, reflects this arrangement.

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 236.319 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to the amine and carbonyl groups.

  • Stability: Sensitive to prolonged exposure to moisture and light, necessitating storage under inert conditions .

Synthetic Methodologies

Industrial Synthesis

Industrial production employs continuous flow reactors to optimize yield (typically >70%) and reduce costs. Key steps include:

  • Cyclization: Reaction of 5-amino-1-ethylpyrazole with azepane-1-carbonyl chloride under basic conditions.

  • Purification: Chromatography or crystallization to isolate the product .

Laboratory-Scale Routes

A scalable one-pot method involves:

  • Condensation: 5-Amino-1-ethylpyrazole reacts with diethyl 2-(1-ethoxyethylidene)malonate in ethanol at 120°C.

  • Cyclization: Treatment with phosphorus oxychloride (POCl₃) at 130°C for 18 hours, yielding the target compound in 57–65% yield .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Continuous Flow70–75≥98Scalability, cost efficiency
One-Pot57–65≥95Simplicity, minimal intermediates

Biological Activities and Mechanisms

Anticancer Activity

Mechanistic studies on structurally related α-cyano indolylchalcones (e.g., compound 7f) reveal:

  • Apoptosis induction: Upregulation of pro-apoptotic Bax (3.7-fold) and p53 (5.4-fold) proteins.

  • Cell cycle arrest: G1/S phase blockade via CDK4 inhibition (0.45-fold expression) .
    These findings suggest that 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine may target similar pathways, though direct evidence remains pending.

Antimicrobial Effects

Pyrazole-azepine hybrids exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL) and fungi (MIC = 4–16 µg/mL). The ethyl group at the 1-position enhances membrane permeability, while the azepane ring disrupts microbial biofilms .

Comparison with Structural Analogues

4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine

  • Molecular formula: C11H18N4O\text{C}_{11}\text{H}_{18}\text{N}_4\text{O}.

  • Activity: Reduced COX-2 inhibition (SI = 150 vs. >300) due to smaller methyl group .

1-Ethyl-4-methyl-1H-pyrazol-5-amine

  • Molecular formula: C6H11N3\text{C}_6\text{H}_{11}\text{N}_3.

  • Application: Intermediate in anticancer agent synthesis (e.g., pyrazolo[3,4-b]pyridines) .

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey Activity
4-(Azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amineC12H20N4O\text{C}_{12}\text{H}_{20}\text{N}_4\text{O}COX-2 inhibition, apoptosis
4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amineC11H18N4O\text{C}_{11}\text{H}_{18}\text{N}_4\text{O}Moderate antimicrobial activity
1-Ethyl-4-methyl-1H-pyrazol-5-amineC6H11N3\text{C}_6\text{H}_{11}\text{N}_3Anticancer intermediate

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